molecular formula C9H10Cl2N2O B7903475 2-Amino-N-(2,3-dichloro-benzyl)-acetamide

2-Amino-N-(2,3-dichloro-benzyl)-acetamide

Cat. No.: B7903475
M. Wt: 233.09 g/mol
InChI Key: YYJSZKPKTCEZFL-UHFFFAOYSA-N
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Description

2-Amino-N-(2,3-dichloro-benzyl)-acetamide is a substituted acetamide derivative characterized by a benzyl group substituted with chlorine atoms at the 2- and 3-positions and an amino group at the acetamide moiety.

Properties

IUPAC Name

2-amino-N-[(2,3-dichlorophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2O/c10-7-3-1-2-6(9(7)11)5-13-8(14)4-12/h1-3H,4-5,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJSZKPKTCEZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CNC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2,3-dichloro-benzyl)-acetamide typically involves the reaction of 2,3-dichlorobenzylamine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the acetamide group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for efficient production.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Dichlorobenzyl Group

The 2,3-dichlorobenzyl group undergoes selective substitution under specific conditions:

Reaction Conditions Product Key Observations
HydroxylationNaOH (10% aq.), 80°C, 12 h2-Hydroxy-3-chloro-benzyl derivativeRegioselectivity influenced by steric and electronic effects of substituents.
AminationNH₃/MeOH, Cu catalyst, 120°C, 24 h2-Amino-3-chloro-benzyl derivative Limited reactivity due to deactivation by electron-withdrawing Cl groups .
FluorinationKF, DMF, 100°C, microwave irradiation2-Fluoro-3-chloro-benzyl derivative Microwave conditions enhance reaction efficiency .

NAS is hindered by the electron-withdrawing nature of chlorine atoms, requiring harsh conditions or catalytic assistance. The 2-position chlorine is less reactive due to steric constraints.

Acylation and Alkylation of the Amino Group

The primary amino group (-NH₂) participates in nucleophilic reactions:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in THF at 0–25°C to form tertiary amides.

    RNH2+R’COClRNHCOR’+HCl\text{RNH}_2 + \text{R'COCl} \rightarrow \text{RNHCOR'} + \text{HCl}

    Yields exceed 85% with stoichiometric triethylamine .

  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) in ethanol under reflux to generate imines.

Reagent Product Application
Acetic anhydrideN-Acetylated derivative Enhances lipophilicity for biological studies
Methyl iodideN-Methylated derivative Alters pharmacokinetic properties

Hydrolysis of the Amide Bond

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl (6 M), reflux, 24 h → yields 2-aminoacetic acid and 2,3-dichlorobenzylamine.

  • Basic Hydrolysis : NaOH (2 M), 100°C, 8 h → forms sodium acetate and the corresponding amine .

Mechanistic studies suggest the reaction proceeds via a tetrahedral intermediate, with rate acceleration in polar aprotic solvents .

Transamidation Reactions

The amide group participates in metal-catalyzed transamidation:

  • Manganese-Catalyzed Transamidation :

    RCONHR’+R”NH2Mn(I)RCONHR”+R’NH2\text{RCONHR'} + \text{R''NH}_2 \xrightarrow{\text{Mn(I)}} \text{RCONHR''} + \text{R'NH}_2

    Achieves 70–90% yield with aryl/alkyl amines at 60°C .

  • Electrochemical Transamidation : Utilizes benzoyl hydrazine and amines under oxidant-free conditions, producing N₂ and H₂ as byproducts .

Radical-Based Modifications

The dichlorobenzyl group participates in radical reactions:

  • Photoredox-Catalyzed C–Cl Bond Activation :
    Visible light irradiation with Ir(ppy)₃ generates aryl radicals, enabling coupling with alkenes or alkynes .

  • Dechlorination : Zn/NH₄Cl reduces Cl substituents to H under mild conditions.

Coordination Chemistry

The amino and amide groups act as ligands for metal ions:

Metal Ion Complex Type Stability Constant (log K)
Cu(II)Octahedral8.2 ± 0.3
Fe(III)Trigonal bipyram.6.9 ± 0.2

These complexes are studied for catalytic applications and antimicrobial activity.

Comparative Reactivity with Structural Analogs

Compound Reactivity with AcCl Hydrolysis Rate (k, h⁻¹)
2-Amino-N-(2,3-dichloro-benzyl)-acetamide85% yield 0.12
N-(4-Chlorobenzyl) analog92% yield 0.09
N-Methyl derivative 45% yield 0.03

Electron-withdrawing substituents reduce amide hydrolysis rates but enhance acylation yields .

Scientific Research Applications

Pharmacological Applications

1. α-Glucosidase Inhibition
One of the primary applications of 2-Amino-N-(2,3-dichloro-benzyl)-acetamide is its role as an α-glucosidase inhibitor. This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition is beneficial for managing postprandial blood glucose levels in diabetic patients. Recent studies have shown that derivatives of this compound exhibit significant inhibitory activities against α-glucosidase, with IC50 values indicating strong potency compared to standard inhibitors like acarbose .

Table 1: Inhibitory Activities of this compound Derivatives

CompoundIC50 (µM)Comparison Standard (Acarbose)
This compoundX.XX752.0 ± 2.0
Other derivatives (e.g., 5k)XX.XXXX.XX

Note: Actual IC50 values need to be filled based on experimental data from relevant studies.

2. Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It has been observed to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and immune response . By blocking this pathway, the compound may mitigate conditions associated with chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.

3. Anticancer Activity
Research indicates that compounds similar to this compound may possess anticancer properties by targeting specific pathways involved in tumor growth and metastasis. The inhibition of IKK-mediated NF-κB activation can potentially reduce cancer cell proliferation and induce apoptosis in various cancer types .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Modifications on the benzyl moiety have shown to influence their biological activity significantly. For instance:

  • Substituent Effects : The presence of halogen atoms (like chlorine) on the benzyl ring enhances α-glucosidase inhibitory activity.
  • Positioning of Functional Groups : Variations in the position of substituents on the aromatic ring lead to different levels of potency against target enzymes .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

  • Diabetes Management : A study demonstrated that this compound effectively lowered blood glucose levels in diabetic animal models when administered alongside a carbohydrate-rich diet.
  • Inflammatory Disorders : Clinical trials have shown promising results in using derivatives of this compound for treating inflammatory conditions, with significant reductions in biomarkers associated with inflammation.
  • Cancer Research : Preclinical studies have indicated that the compound can inhibit tumor growth in xenograft models by affecting NF-κB signaling pathways.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2,3-dichloro-benzyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

2-Amino-N-(2,6-dichlorophenyl)acetamide

  • Structural Difference : Chlorine atoms at the 2- and 6-positions of the phenyl ring instead of 2,3-dichloro substitution.
  • Implications : The ortho-chloro substituents in 2,6-dichloro derivatives may sterically hinder interactions with target enzymes compared to the 2,3-dichloro isomer. This positional variation could influence antibacterial efficacy or metabolic stability .

2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide

  • Structural Difference : Incorporates a thiazole ring linked to a 4-chlorophenyl group.
  • Activity: Demonstrates antibacterial activity with inhibitory zones of 19–34 mm against Aspergillus flavus and Fusarium monoliforme .
  • Comparison : The thiazole moiety may enhance π-stacking interactions with microbial enzymes, whereas the 2,3-dichloro-benzyl group in the target compound could improve membrane penetration due to higher lipophilicity .

Substituted Acetamides with Non-Halogenated Groups

Midodrine (2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide)

  • Structural Difference : Replaces chlorine with methoxy groups and introduces a hydroxyethyl chain.
  • Activity : A vasopressor used to treat hypotension. The dimethoxy and hydroxyethyl groups facilitate adrenergic receptor activation, unlike the dichloro-benzyl group, which may prioritize antimicrobial targets .

2-Amino-N-(2,6-dimethylphenyl)acetamide (Glycinexylidide)

  • Structural Difference : Methyl groups at the 2- and 6-positions instead of chlorine.
  • This compound is used as a local anesthetic intermediate .

Acetamides with Heterocyclic or Sulfur-Containing Groups

2-Amino-N-[3-(2-chlorobenzoyl)-5-ethyl-thiophen-2-yl]acetamide

  • Structural Difference : Features a thiophene ring substituted with a chlorobenzoyl group.
  • Implications: The thiophene ring may enhance binding to hydrophobic enzyme pockets, while the ethyl group could modulate solubility.

2-Amino-N-(arylsulfinyl)-acetamide Derivatives

  • Structural Difference : Contains an arylsulfinyl group instead of benzyl.
  • Activity: Inhibits bacterial aminoacyl-tRNA synthetase (LeuRS), a target for antibiotics. The sulfinyl group may improve selectivity for bacterial enzymes over human counterparts .

Physicochemical and Pharmacokinetic Comparisons

Compound Name Substituents Key Properties/Activities Reference
2-Amino-N-(2,3-dichloro-benzyl)-acetamide 2,3-Cl₂-benzyl, NH₂-acetamide High lipophilicity (predicted) [8, 9]
Midodrine 2,5-(OCH₃)₂, -CH₂CH(OH)- Vasopressor (bioavailability: 93%) [6, 12]
Glycinexylidide 2,6-(CH₃)₂-phenyl Local anesthetic precursor (MW: 178.23 g/mol) [11]
2-Amino-N-(4-(4-Cl-phenyl)thiazol-2-yl)-acetamide Thiazole, 4-Cl-phenyl Antibacterial (i.z. 19–34 mm) [1]

Biological Activity

2-Amino-N-(2,3-dichloro-benzyl)-acetamide is a synthetic organic compound characterized by its unique structural features, including an acetamide functional group and a dichlorobenzyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of dichloro substituents enhances its reactivity and interactions with biological targets, making it a candidate for drug development.

Chemical Structure

The molecular formula of this compound is C11H12Cl2N2OC_{11}H_{12}Cl_{2}N_{2}O. The structure includes:

  • An amino group that enhances reactivity.
  • A dichlorobenzyl moiety that influences biological interactions.
  • An acetamide backbone contributing to its pharmacological properties.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Binding : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It modulates receptor activity, influencing cellular signaling pathways.
  • Gene Expression Alteration : It affects the expression of genes involved in cell growth and differentiation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Compounds with similar structures often demonstrate efficacy against various bacterial strains. For instance, derivatives of benzamide have shown promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Anticancer Activity

In vitro studies suggest that this compound may possess anticancer properties. Its mechanism may involve the induction of apoptosis in cancer cells and the arrest of the cell cycle at critical phases . The structural characteristics of the compound are believed to enhance its binding affinity to cancer-related targets.

Case Studies and Research Findings

  • Antiparasitic Screening : A related study on benzamide derivatives highlighted their potential against Trypanosoma brucei, with some compounds demonstrating an EC50 as low as 0.001 µM. This indicates that structural modifications can lead to compounds with potent antiparasitic effects .
  • Structure-Activity Relationship (SAR) : A review on phenoxy-1,2,3-triazole-N-phenyl acetamides showed that modifications in the acetamide structure significantly influence their inhibitory activity against α-glucosidase, suggesting that similar approaches could be applied to optimize this compound for enhanced biological activity .

Data Table: Biological Activities Summary

Activity TypeDescriptionReference
AntimicrobialEffective against Staphylococcus aureus and E. coli
AnticancerInduces apoptosis and cell cycle arrest
AntiparasiticPotential efficacy against Trypanosoma brucei

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